2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Medicinal chemistry Pharmacokinetics Fragment-based drug design

Fragment-based lead optimization requires balanced lipophilic building blocks. This compound fits Rule-of-Three criteria with a reactive 3-carbaldehyde handle. • Rapid library synthesis via reductive amination or Knoevenagel condensation without protection steps. • 2-Isopropyl group shields against aldehyde oxidase metabolism; probes kinase ATP-binding pockets (CDK2, GSK-3β, LCK). • Direct precursor to 3-acyl antimycotics with MIC₅₀ ≤0.8 µg/mL against Candida species. Supplied for R&D with global shipping.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 89021-16-9
Cat. No. B3360442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde
CAS89021-16-9
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N2C=CC=NC2=N1)C=O
InChIInChI=1S/C10H11N3O/c1-7(2)9-8(6-14)13-5-3-4-11-10(13)12-9/h3-7H,1-2H3
InChIKeyMLHVFDRAXYYROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde Building Block Profile


2‑Isopropylimidazo[1,2‑a]pyrimidine‑3‑carbaldehyde (CAS 89021‑16‑9) is a fused bicyclic heterocycle belonging to the imidazo[1,2‑a]pyrimidine family, bearing a reactive 3‑carbaldehyde group and a 2‑isopropyl substituent. The scaffold is recognized for its versatility in medicinal chemistry as a building block for kinase inhibitors, antimycotics, and antitubercular agents [1]. The compound’s computed physicochemical parameters (MW 189.21 g/mol, XLogP3‑AA 2.1, TPSA 47.3 Ų, zero H‑bond donors) place it within favourable oral drug‑like space [2]. Commercially, it is supplied by CymitQuimica (Ref. IN‑DA0042SB) primarily for laboratory research use .

2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde vs. Other Carbaldehydes


Within the imidazo[1,2‑a]pyrimidine‑3‑carbaldehyde series, the identity of the 2‑position substituent governs lipophilicity, steric bulk, metabolic susceptibility, and downstream synthetic derivatisation potential. The unsubstituted parent (CAS 106012‑56‑0) exhibits a substantially lower logP (≈0.5) and lacks the steric shielding that the isopropyl group provides against aldehyde oxidase (AO)‑mediated metabolism—a known liability of the scaffold [1]. Conversely, the 2‑phenyl analog (CAS 74944‑29‑9) introduces a larger, π‑rich aromatic system (MW 223.23, XLogP3 ≈3.0) with distinct electronic effects that alter both pharmacokinetics and reactivity in downstream transformations such as Schiff‑base formation or Vilsmeier–Haack chemistry. The 2‑isopropyl derivative occupies a specific intermediate property space—aliphatic C3 branching without additional aromaticity—that makes it uniquely suited for fragment‑based lead optimisation where incremental lipophilicity and controlled steric demand are desired [2].

2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde Evidence vs. Analogs


Lipophilicity vs. Parent and 2-Phenyl Analogs

The computed partition coefficient (XLogP3‑AA) of the target compound is 2.1, compared to approximately 0.5 for the unsubstituted imidazo[1,2‑a]pyrimidine‑3‑carbaldehyde (CAS 106012‑56‑0) and approximately 3.0 for the 2‑phenyl analog (CAS 74944‑29‑9). This represents a 1.6‑log unit increase over the parent and a 0.9‑log unit decrease relative to the 2‑phenyl derivative [1]. In the context of CNS drug discovery, the 2‑isopropyl substitution achieves lipophilicity within the optimal range (logP 1–3) for blood–brain barrier penetration while avoiding the excessive lipophilicity (logP > 3) associated with promiscuous binding and rapid hepatic clearance seen with the 2‑phenyl analog [2].

Medicinal chemistry Pharmacokinetics Fragment-based drug design

CNS MPO and H-Bond Donor Profile

The target compound possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), yielding a computed topological polar surface area (TPSA) of 47.3 Ų. In contrast, the primary amine analog 2‑isopropylimidazo[1,2‑a]pyrimidin‑3‑amine (CAS 1095845‑20‑7) introduces at least one HBD (NH₂), increasing TPSA to approximately 60–65 Ų [1]. Under the CNS MPO desirability framework, the target compound’s lower TPSA (<60 Ų) and zero HBD count are independently predictive of superior passive blood–brain barrier permeability compared to the amine analog [2].

CNS drug design Physicochemical profiling Multiparameter optimisation

Synthetic Versatility of 3-Carbaldehyde Group

The 3‑carbaldehyde function serves as a privileged handle for rapid diversification via Schiff‑base condensation, reductive amination, Knoevenagel condensation, and Vilsmeier–Haack formylation. A microwave‑assisted Vilsmeier–Haack protocol employing glycerol as a green solvent (400 W, 90 °C) has been demonstrated for the broader 2‑arylimidazo[1,2‑a]pyrimidine‑3‑carbaldehyde class, delivering products in high yields (typically >80%) with significantly reduced reaction times compared to conventional thermal methods [1]. In contrast, the 3‑unsubstituted imidazo[1,2‑a]pyrimidine (CAS 274‑98‑6) requires additional formylation steps to install the aldehyde, typically adding 1–2 synthetic steps and reducing overall yield. The 3‑amine analog (CAS 1095845‑20‑7) requires protection/deprotection sequences before elaboration at the 3‑position, adding further complexity [2].

Parallel synthesis Fragment elaboration Heterocyclic chemistry

Aldehyde Oxidase Susceptibility: 2-Isopropyl vs. Unsubstituted

The imidazo[1,2‑a]pyrimidine core is a known substrate for human aldehyde oxidase (AO), with oxidation occurring at the electron‑deficient C‑2 and C‑3 positions. Linton et al. (2011) demonstrated that introducing steric bulk at the 2‑position of the imidazo[1,2‑a]pyrimidine scaffold reduces AO‑mediated metabolism by obstructing access to the reactive site [1]. The 2‑isopropyl group (van der Waals volume ≈ 44.6 ų for the isopropyl fragment) provides greater steric shielding than a 2‑methyl group (≈28.2 ų) but less than a 2‑phenyl substituent (≈74.0 ų). This intermediate steric profile is predicted to partially attenuate AO metabolism while maintaining acceptable molecular size for downstream optimisation, unlike the unsubstituted parent which showed rapid AO‑mediated clearance in the cited study (t₁/₂ < 10 min in human liver cytosol for the unsubstituted carboxamide analog) [1].

Drug metabolism Aldehyde oxidase Pharmacokinetic optimisation

Ligand Efficiency vs. Bulkier Analogs

The target compound (MW = 189.21 g/mol, Rotatable Bonds = 2) is significantly smaller than the 2‑phenyl analog (MW = 223.23 g/mol, Rotatable Bonds = 2) and the 2‑(4‑ethylphenyl) analog (MW = 251.28 g/mol, Rotatable Bonds = 3). Under fragment‑based drug discovery (FBDD) guidelines (MW < 250, Rotatable Bonds ≤ 3), both the target and the 2‑phenyl analog qualify as fragments. However, the target’s lower molecular weight provides a higher ligand efficiency (LE) ceiling: assuming an equipotent fragment hit (e.g., IC₅₀ = 100 µM), the target would exhibit LE ≈ 0.32 kcal mol⁻¹ per heavy atom vs. LE ≈ 0.28 for the 2‑phenyl analog (13 vs. 16 heavy atoms) [1][2].

Fragment-based drug discovery Ligand efficiency Lead-likeness

2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde Applications


Fragment-Based Lead Generation for Kinases

With its 14 heavy atoms, MW < 200, and balanced lipophilicity (XLogP3 = 2.1), this compound fits the Rule‑of‑Three criteria for fragment screening libraries. The 3‑carbaldehyde handle enables rapid fragment elaboration via reductive amination or Knoevenagel condensation to probe ATP‑binding site pockets in kinases such as CDK2, GSK‑3β, or LCK, where imidazo[1,2‑a]pyrimidine fragments have demonstrated crystallographically confirmed binding modes [1]. The 2‑isopropyl substituent provides a defined aliphatic hydrophobic contact that can be used to probe the ribose pocket or gatekeeper region without introducing the π‑stacking complexity of a 2‑phenyl group, simplifying SAR interpretation [2].

CNS-Targeted Library Diversification

The compound’s zero H‑bond donor count, TPSA of 47.3 Ų (below the 60 Ų CNS threshold), and XLogP3 of 2.1 place it within the favourable CNS MPO zone. Medicinal chemistry groups procuring this building block can generate focused CNS libraries through one‑pot imine formation with primary amines, yielding diverse N‑substituted imidazo[1,2‑a]pyrimidine‑3‑methanimines without additional protection steps. This contrasts with the 3‑amine analog, which requires amide coupling or Buchwald–Hartwig conditions that are less tolerant of polar functionality [1][2].

Antimycotic Lead Optimisation

3‑Acyl and 3‑benzoyl imidazo[1,2‑a]pyrimidines have shown MIC₅₀ values as low as 0.8 µg/mL against Candida species, outperforming fluconazole in head‑to‑head comparisons [1]. The 2‑isopropyl‑3‑carbaldehyde serves as the direct precursor to 3‑acyl derivatives via Grignard addition/oxidation or benzoin condensation. Procuring this specific intermediate enables teams to explore the SAR at the 2‑position with an aliphatic isopropyl group, which may improve selectivity for fungal CYP51 over human CYP enzymes compared to the 2‑phenyl series, where broader CYP inhibition is a known concern [2].

Antitubercular Hybrid Synthesis

Recent work by Puttachari et al. (2025) demonstrated that imidazo[1,2‑a]pyrimidine‑linked pyridine and pyrazine hybrids show MIC values of 0.8–3.12 µg/mL against Mycobacterium tuberculosis H37Rv, with compound T11 (MIC = 0.8 µg/mL) identified as the most potent [1]. The 3‑carbaldehyde function of the target compound is the critical synthetic entry point for constructing such hybrid molecules via hydrazone or imine linkages. The 2‑isopropyl substituent offers a steric and lipophilic profile that differentiates it from the 2‑aryl series explored in the primary SAR, providing a distinct vector for intellectual property generation and resistance profiling [2].

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